

Structure-Activity Relationship of 4-Methyloxazole Amides: A Comparative Guide

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Compound of Interest

Compound Name: 4-Methyloxazole-2-carboxylic acid

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The 4-methyloxazole amide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of these compounds as therapeutic agents. This guide provides a comparative analysis of 4-methyloxazole amides, focusing on their anticancer and enzyme inhibitory activities, supported by experimental data and detailed protocols.

Anticancer Activity of 2-Aryl-4-methyloxazole-5-carboxamides

A series of 2-aryl-4-methyloxazole-5-carboxamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The core structure involves a 4-methyloxazole ring with an amide functional group at the 5-position and a variable aryl group at the 2-position. The SAR studies primarily focus on the influence of substituents on the N-phenyl ring of the amide and the 2-aryl group.

Data Presentation

Compound ID	2-Aryl Group	N-Substituent (Amide)	A549 (Lung) IC50 (μM)	Bel7402 (Liver) IC50 (μM)	HCT-8 (Colon) IC50 (μM)
1a	2-Fluorophenyl	4-Chloro-2-methylphenyl	15.3 ± 1.2	21.7 ± 2.5	18.9 ± 1.8
1b	2-Chlorophenyl	4-Chloro-2-methylphenyl	12.1 ± 0.9	18.4 ± 1.9	14.5 ± 1.3
1c	Phenyl	4-Chloro-2-methylphenyl	25.6 ± 2.1	30.1 ± 3.2	28.3 ± 2.7
2a	2-Chlorophenyl	4-Chlorophenyl	18.9 ± 1.5	25.3 ± 2.8	22.1 ± 2.1
2b	2-Chlorophenyl	2,4-Dichlorophenyl	14.8 ± 1.1	20.1 ± 2.2	17.6 ± 1.6

SAR Analysis:

- Substitution on the 2-aryl group significantly impacts anticancer activity. A chloro-substituted phenyl ring at the 2-position (Compound 1b) generally leads to enhanced potency compared to a fluoro-substituted (Compound 1a) or unsubstituted phenyl ring (Compound 1c).
- The nature of the substituent on the N-phenyl ring of the amide is also critical. The presence of both a chloro and a methyl group at the 4- and 2-positions, respectively (Compounds 1a-1c), appears to be favorable for activity.
- Comparing compounds with the same 2-aryl group (2-chlorophenyl), the substitution pattern on the N-phenyl amide influences potency. A 4-chloro-2-methylphenyl group (Compound 1b) is more effective than a simple 4-chlorophenyl (Compound 2a) or a 2,4-dichlorophenyl group (Compound 2b).

Experimental Protocols

General Synthesis of 2-Aryl-4-methyloxazole-5-carboxamides:

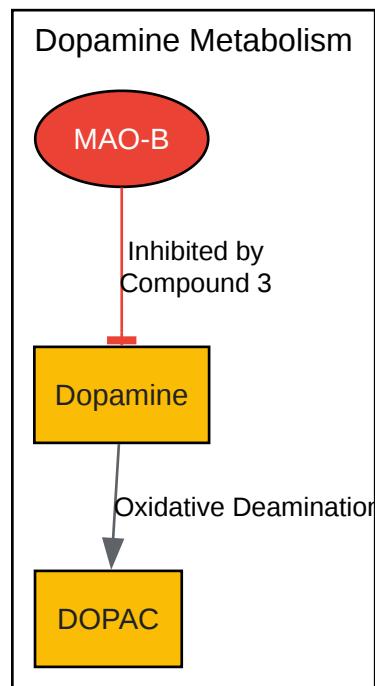
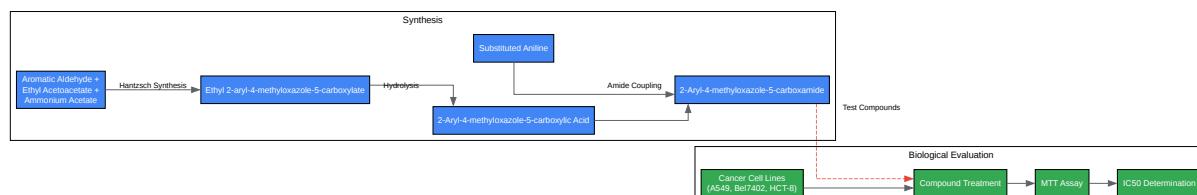
The synthesis of the target compounds is typically achieved through a multi-step process. A key step involves the Hantzsch synthesis to form the oxazole ring, followed by amide coupling.

- Step 1: Synthesis of Ethyl 2-aryl-4-methyloxazole-5-carboxylate. An appropriate aromatic aldehyde is reacted with ethyl acetoacetate and ammonium acetate in the presence of an oxidizing agent such as ceric ammonium nitrate (CAN) to yield the corresponding ethyl 2-aryl-4-methyloxazole-5-carboxylate.
- Step 2: Hydrolysis to Carboxylic Acid. The resulting ester is hydrolyzed using a base, such as sodium hydroxide, in a mixture of ethanol and water to afford the 2-aryl-4-methyloxazole-5-carboxylic acid.
- Step 3: Amide Coupling. The carboxylic acid is then coupled with the desired substituted aniline in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM) to yield the final 2-aryl-4-methyloxazole-5-carboxamides.

In Vitro Anticancer Activity Assay (MTT Assay):

- Human cancer cell lines (A549, Bel7402, and HCT-8) are seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours.
- The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.
- After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
- The medium is removed, and 150 μ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 490 nm using a microplate reader.
- The IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) are calculated from the dose-response curves.

Visualization



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